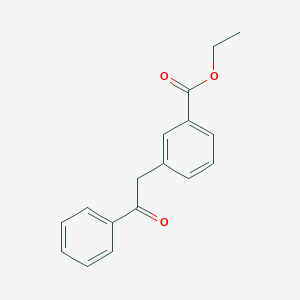

Ethyl 3-(2-oxo-2-phenylethyl)benzoate

Descripción general

Descripción

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3. It is an ester derived from benzoic acid and is characterized by its aromatic structure, which includes a benzene ring and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-oxo-2-phenylethyl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants to achieve a high yield of the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2-oxo-2-phenylethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzoates.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity facilitates various chemical transformations, making it a crucial component in organic synthesis.

Key Reactions

- Esterification : The compound can undergo esterification reactions to produce other esters.

- Oxidation : It can be oxidized to yield corresponding carboxylic acids, which are useful in further synthetic routes.

- Reduction : The ester group can be reduced to form alcohols, expanding its utility in synthetic chemistry.

Biological Research

In biological studies, this compound is utilized to explore enzyme interactions and metabolic pathways. Its structural properties allow researchers to investigate how it interacts with enzymes and other biological molecules, providing insights into biochemical processes.

Applications in Biochemistry

- Enzyme Studies : The compound serves as a substrate or inhibitor in studies involving esterases and oxidoreductases.

- Metabolic Pathway Analysis : It aids in understanding metabolic pathways by acting as a tracer or marker in various biological assays.

Pharmaceutical Development

The compound has potential applications in drug development due to its ability to interact with biological targets. Research is ongoing to explore its therapeutic effects and its role as a precursor for pharmaceutical compounds.

Therapeutic Potential

- Drug Synthesis : this compound can be modified to create new drug candidates with specific biological activities.

- Mechanism of Action : Its mechanism involves interaction with molecular targets, leading to modulation of biochemical pathways, which could result in therapeutic benefits.

Industrial Applications

In industrial settings, this compound is employed in the production of fragrances, flavors, and specialty chemicals. Its pleasant aromatic properties make it suitable for use in cosmetic formulations and food products.

Key Industrial Uses

- Fragrance Production : It is used as a fragrance ingredient due to its aromatic characteristics.

- Flavoring Agent : The compound contributes to flavor profiles in food products.

- Cosmetic Formulations : It finds applications in cosmetic products, particularly those requiring UV protection due to its stability under sunlight exposure.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-oxo-2-phenylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Ethyl 3-(2-oxo-2-phenylethyl)benzoate can be compared with other esters, such as:

- Ethyl benzoate

- Methyl benzoate

- Isopropyl benzoate

Uniqueness

What sets this compound apart is its specific structure, which includes an additional phenyl group.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial processes.

Actividad Biológica

Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a compound of significant interest in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure and properties have led to investigations into its biological activities, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a phenyl group and a ketone functionality adjacent to the ester group. This structural configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The ester group can undergo hydrolysis, releasing active components that may modulate various biochemical processes. This hydrolysis may lead to the formation of benzoic acid derivatives, which are known for their biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Interaction Studies

Studies have explored the interaction of this compound with specific enzymes. For instance, it has been tested for its inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds that inhibit DPP-IV are of particular interest for their potential use in managing diabetes mellitus .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, confirming its potential as an antibacterial agent .

- Antioxidant Activity : Another investigation assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compound exhibited notable scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .

Comparative Analysis

| Compound | Antimicrobial Activity | Antioxidant Activity | DPP-IV Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ethyl benzoate | Low | Moderate | Low |

| Methyl benzoate | Low | Low | Low |

Propiedades

IUPAC Name |

ethyl 3-phenacylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYFUCMILGBCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645681 | |

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-64-2 | |

| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.